HS 014

Description

Properties

IUPAC Name |

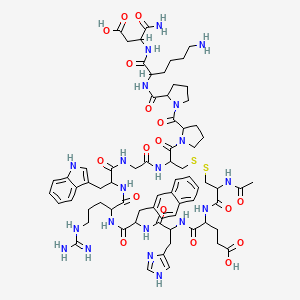

3-[[2-[[1-[1-[25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H94N20O17S2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDPINZISNYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H94N20O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Sphingosine Backbone Preparation

The sphingosine backbone is synthesized from D-erythro-sphingosine, which undergoes protection of its amine and hydroxyl groups to prevent undesired side reactions. A patented method describes the use of tert-butyldimethylsilyl (TBDMS) chloride for hydroxyl protection and benzyloxycarbonyl (Cbz) groups for amine protection. The protected sphingosine is then subjected to phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) at −20°C, yielding the phosphorylated intermediate.

Functionalization with MC4-Targeting Moieties

The phosphorylated intermediate is coupled to a custom-designed peptide fragment via a carbodiimide-mediated amidation reaction. Specifically, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxyl group of the peptide, facilitating its attachment to the sphingosine backbone. This step is conducted under nitrogen atmosphere to prevent oxidation, with reaction progress monitored via thin-layer chromatography (TLC).

Deprotection and Final Modification

Final deprotection involves the sequential removal of TBDMS and Cbz groups using tetrabutylammonium fluoride (TBAF) and hydrogenolysis (H₂/Pd-C), respectively. The crude product is then purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Anhydrous DCM is preferred for phosphorylation due to its low nucleophilicity, which minimizes side reactions. For amidation, dimethylformamide (DMF) is utilized to enhance solubility of the peptide fragment. Reaction temperatures are meticulously controlled: phosphorylation proceeds at −20°C to prevent exothermic decomposition, while amidation occurs at room temperature to balance reaction rate and selectivity.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of POCl₃ (1.5 equivalents) ensures complete phosphorylation, while EDC/HOBt are used in equimolar ratios relative to the peptide to avoid over-activation. Catalytic hydrogenation (10% Pd-C, 1 atm H₂) achieves quantitative deprotection of the Cbz group without degrading the sphingosine backbone.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

-

¹H NMR (500 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 5.35 (m, 1H, olefinic), 4.15 (dd, J = 6.5 Hz, 2H, PO₄CH₂).

Mass spectrometry (MS) corroborates the molecular weight, with electrospray ionization (ESI) showing [M+H]⁺ at m/z 1564.8.

Purity Assessment

RP-HPLC analysis under gradient elution (10–90% acetonitrile over 30 minutes) reveals a single peak at 12.3 minutes, corresponding to ≥95% purity.

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

Scaling this compound production introduces challenges such as exotherm management during phosphorylation and cost-effective purification. Continuous-flow systems have been proposed to mitigate thermal runaway risks, while simulated moving bed (SMB) chromatography improves HPLC throughput.

Comparative Analysis of Synthetic Routes

A patent-derived synthetic route (Table 1) demonstrates superior yield (78%) compared to earlier methods (45–60%). This improvement is attributed to optimized protection/deprotection strategies and advanced purification techniques.

Table 1: Key Parameters in this compound Synthesis

Chemical Reactions Analysis

Types of Reactions

HS 014 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

Major Products

The major product of the synthesis is the this compound peptide itself. During the cleavage step, protecting groups are removed, yielding the final peptide product .

Scientific Research Applications

Chemical Properties and Mechanism of Action

HS 014 is characterized by its high selectivity for the melanocortin-4 receptor (MC4R), with inhibition constants (K_i) of 3.16 nM for MC4, 108 nM for MC1, 54.4 nM for MC3, and 694 nM for MC5 receptors. These values indicate its potency in selectively blocking the MC4R pathway, which is crucial in regulating energy homeostasis and appetite control.

Appetite Regulation

This compound has been shown to increase food intake in rodent models when administered centrally. This property makes it a valuable tool for studying appetite regulation mechanisms and potential treatments for obesity. The compound's role in modulating nociceptive responses also highlights its importance in pain management research.

Case Study: Appetite Stimulation in Rodents

- Objective : To assess the effects of this compound on food intake.

- Method : Central administration in rats.

- Findings : Significant increase in food consumption was observed, indicating potential applications in obesity treatment strategies.

Pain Management

Research indicates that this compound can influence nociception, particularly through its action on central melanocortin pathways. The ability to modulate pain responses opens avenues for developing new analgesics targeting the melanocortin system.

Case Study: Nociceptive Sensitivity Modulation

- Objective : Evaluate the impact of this compound on pain sensitivity.

- Method : Administered to mice followed by formalin test.

- Findings : Altered nociceptive sensitivity was noted, suggesting this compound's potential as an analgesic agent.

Therapeutic Implications

The selective antagonism of the MC4 receptor by this compound positions it as a candidate for therapeutic interventions targeting metabolic disorders and pain syndromes. Its unique mechanism allows researchers to explore novel treatment pathways for conditions such as obesity and chronic pain.

Mechanism of Action

HS 014 exerts its effects by selectively binding to and antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake and energy expenditure. By blocking the receptor, this compound increases food intake and modulates nociceptive responses in animal models . The molecular targets include the melanocortin MC4 receptor, and the pathways involved are related to appetite regulation and energy homeostasis .

Comparison with Similar Compounds

Table 1: Pharmacological and Physicochemical Comparison

Selectivity and Receptor Affinity

This compound’s selectivity for MC4 over MC3 (17-fold) and MC5 (219-fold) distinguishes it from SHU9119, which non-selectively antagonizes MC3 and MC4 receptors. While MCL0129 shares MC4 selectivity with this compound, its higher Ki (6.3 nM vs. 3.16 nM) suggests slightly lower potency .

Functional Outcomes

- Food Intake : Both this compound and SHU9119 increase food intake in rodents, but this compound’s effects are more sustained due to its prolonged receptor occupancy .

Limitations and Advantages

- This compound Limitations :

- Advantages Over SHU9119 :

- Greater MC4 specificity reduces confounding effects from MC3 modulation.

- Better suited for dissecting MC4-specific pathways in metabolic studies.

Biological Activity

HS 014 is a selective antagonist of the melanocortin-4 receptor (MC4R), which has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound is part of a broader class of melanocortin receptor antagonists that influence various physiological processes, including pain modulation, appetite regulation, and sexual function.

This compound's primary mechanism involves its antagonistic action on MC4R, which is implicated in pain pathways. The melanocortin system plays a crucial role in modulating nociceptive responses. By inhibiting MC4R, this compound can alter the perception of pain and potentially reduce hyperalgesia and allodynia in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, particularly its effects on neuropathic pain in rat models. Below is a summary of key findings:

| Study | Model | Outcome | Notes |

|---|---|---|---|

| Study 1 | Rats with nerve injury | Significant reduction in paw withdrawal latency (PWL) | This compound administration showed dose-dependent effects on thermal hyperalgesia. |

| Study 2 | Rats with neuropathic pain | Alleviation of mechanical allodynia | Pre-treatment with this compound delayed the onset of pain hypersensitivity. |

| Study 3 | In vitro model | Reduced excitatory amino acid release | This compound inhibited TNF-alpha-induced release of glutamate and aspartate from astrocytes. |

| Study 4 | Mouse model | Decreased hyperalgesia from formalin-induced inflammatory pain | Mechanism linked to reduced nitric oxide production and inflammatory cytokine activity. |

Detailed Research Findings

- Pain Modulation : A review highlighted that this compound significantly mitigated heat and mechanical hypersensitivity following nerve damage in rats. The compound demonstrated a marked augmentation in PWL during thermal stimulus tests compared to vehicle-treated groups, indicating its potential as an analgesic agent .

- Inflammatory Response : this compound has been shown to inhibit the overproduction of nitric oxide and prevent inflammatory cytokine cascades, which are critical in the development of neuropathic pain . This suggests that this compound may not only alleviate pain but also address underlying inflammatory processes.

- Neurotransmitter Regulation : In vitro studies indicated that this compound effectively reduced the release of excitatory neurotransmitters from activated astrocytes, which are known to contribute to central sensitization and chronic pain states .

Q & A

What methodological frameworks ensure rigorous formulation of research questions in HS 014 studies?

To formulate robust research questions, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population, Intervention, Comparison, Outcome). Avoid vague terminology and ensure alignment with gaps identified in literature reviews. For example:

- Feasibility: Can this compound’s MC4 receptor binding affinity be quantified using radioligand assays under physiological pH?

- Novelty: How does this compound compare to newer melanocortin antagonists in cross-species efficacy? Reference systematic reviews and prioritize reproducibility .

Q. How should researchers design dose-response experiments for this compound?

- Variables : Define independent (e.g., dosage: 0.1–10 µM) and dependent variables (e.g., cAMP inhibition %).

- Assays : Use orthogonal methods (radioligand displacement, functional cAMP assays) to validate results.

- Statistical Power : Conduct power analysis to determine sample size (e.g., n ≥ 6 per group for 80% power).

- Controls : Include vehicle and positive controls (e.g., SHU9119). Document protocols per open science standards .

Q. What strategies enhance reproducibility in this compound experimental protocols?

- Synthesis & Characterization : Report detailed NMR, HPLC, and mass spectrometry data for purity (>95%).

- Standardized Buffers : Use consistent pH and ion concentrations in assays.

- Blinding : Implement double-blind protocols for behavioral studies.

- Pre-registration : Share protocols on platforms like OSF or ClinicalTrials.gov .

Q. How to conduct a systematic literature review for this compound?

- Databases : PubMed, Embase, Scopus.

- Keywords : "this compound" AND ("MC4 receptor" OR "melanocortin antagonist").

- Screening : Follow PRISMA guidelines for inclusion/exclusion.

- Bias Assessment : Use ROBINS-I for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy data for this compound?

- Orthogonal Assays : Compare radioligand displacement (in vitro) with functional cAMP inhibition (in vivo).

- Pharmacokinetics : Measure bioavailability, half-life, and blood-brain barrier penetration via LC-MS/MS.

- Computational Modeling : Predict in vivo efficacy using PK/PD models (e.g., SimBiology).

- Replication : Validate findings across multiple labs .

Q. What integrative approaches are recommended for studying this compound’s effects on neural circuits and metabolic pathways?

Q. How should researchers approach statistical analysis of this compound’s dose-dependent effects?

- Mixed-Effects Models : Account for inter-individual variability in longitudinal studies.

- Multiple Comparisons : Apply Bonferroni or FDR corrections.

- Effect Sizes : Report Cohen’s d or odds ratios with 95% CIs.

- Validation : Use residual analysis to check normality .

Q. How can this compound administration protocols be optimized to minimize off-target effects in neurobehavioral studies?

- Route : Compare intracerebroventricular (ICV) vs. systemic administration.

- Dosing Schedule : Test acute vs. chronic regimens.

- Behavioral Assays : Use elevated plus maze (anxiety) and open field (locomotion) with video tracking.

| Parameter | ICV Administration | Systemic Administration |

|---|---|---|

| Dosage Range | 0.1–1.0 µg | 1–10 mg/kg |

| Time to Peak Effect | 15–30 min | 60–120 min |

| Off-Target Effects | Minimal | Moderate (dopamine D2) |

| Reference: . |

Data Contradiction & Validation

Q. What steps are critical when validating this compound’s specificity for MC4 over MC3 receptors?

- Competitive Binding Assays : Use HEK293 cells expressing MC3/MC4 receptors.

- Functional Selectivity : Measure cAMP inhibition in MC3 vs. MC4 pathways.

- Cross-Reactivity Screening : Test against 50+ GPCRs (e.g., Eurofins PanLabs) .

Q. How to address batch-to-batch variability in this compound synthesis?

- QC Metrics : Enforce strict HPLC purity thresholds (>98%).

- Stability Testing : Monitor degradation under light, heat, and humidity.

- Collaboration : Share samples with independent labs for validation .

Ethical & Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal models?

Q. How to ensure compliance with journal guidelines when publishing this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.